molecular formula C24H24N2O5S B11600308 methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 618411-21-5

methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11600308
CAS No.: 618411-21-5
M. Wt: 452.5 g/mol
InChI Key: QXXSUVLTINNKOY-UHFFFAOYSA-N
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Description

Methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a pyrimido[2,1-b][1,3]thiazine core, which is known for its biological activity and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazine Ring: The initial step involves the cyclization of a suitable precursor, such as a thioamide, with a halogenated ketone under basic conditions to form the thiazine ring.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced via esterification, often using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, forming corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, compounds with a pyrimido[2,1-b][1,3]thiazine core have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Research is ongoing to explore these biological activities further.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Their ability to interact with various biological targets makes them candidates for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and methoxy groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

618411-21-5

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 6-(3-methoxy-4-phenylmethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C24H24N2O5S/c1-15-21(23(28)30-3)22(26-20(27)11-12-32-24(26)25-15)17-9-10-18(19(13-17)29-2)31-14-16-7-5-4-6-8-16/h4-10,13,22H,11-12,14H2,1-3H3

InChI Key

QXXSUVLTINNKOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OC

Origin of Product

United States

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